[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate
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Overview
Description
12-Ethoxynimbolinin C is an organic compound belonging to the limonoid class, which are highly oxygenated tetranortriterpenoids. These compounds are primarily found in the Meliaceae and Rutaceae families of plants. The molecular formula of 12-Ethoxynimbolinin C is C33H46O8, and it has a molecular weight of 570.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Ethoxynimbolinin C can be synthesized through the chemical modification of nimbolinin C, which is a natural product. The specific preparation method may vary depending on the purpose and conditions of the study .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for 12-Ethoxynimbolinin C. Most of the available data pertains to laboratory-scale synthesis and extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: 12-Ethoxynimbolinin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary based on the desired outcome .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
12-Ethoxynimbolinin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for the synthesis of other limonoid derivatives.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 12-Ethoxynimbolinin C involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of key proteins and receptors involved in these processes .
Comparison with Similar Compounds
- 12-Ethoxynimbolinins E and F
- 1α-Benzoyloxy-3α-acetoxyl-7α-hydroxy-12β-ethoxynimbolinin
- Nimbolinin B
- Meliatoosenin L
- 14,15-Deoxy-11-oxohavanensin 3,12-diacetate
- 12α-Hydroxymeliatoosenin
- Toosendansin A
- Toosendansin C
Comparison: 12-Ethoxynimbolinin C is unique due to its specific ethoxy group at the 12th position, which distinguishes it from other nimbolinin-type limonoids. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C47H80O13P- |
---|---|
Molecular Weight |
884.1 g/mol |
IUPAC Name |
[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C47H81O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42-47,50-54H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3,(H,55,56)/p-1/b13-11+,19-17+,21-18+,24-22+,30-28+ |
InChI Key |
SHIZRFSRTKXRQL-XBUMEPTLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
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